molecular formula C15H19N3O5S B5164486 2-methoxy-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]-N-propylbenzamide

2-methoxy-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]-N-propylbenzamide

Cat. No.: B5164486
M. Wt: 353.4 g/mol
InChI Key: ZPXDQRNXLFFTLZ-UHFFFAOYSA-N
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Description

2-methoxy-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]-N-propylbenzamide is a complex organic compound that features a benzamide core substituted with methoxy, oxazole, and sulfamoyl groups

Properties

IUPAC Name

2-methoxy-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S/c1-4-7-16-15(19)12-9-11(5-6-13(12)22-3)24(20,21)18-14-8-10(2)23-17-14/h5-6,8-9H,4,7H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXDQRNXLFFTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=NOC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]-N-propylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The methoxy group is introduced via methylation of a hydroxyl group on the benzene ring. The oxazole ring is synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative. The sulfamoyl group is introduced through a sulfonation reaction, typically using sulfonyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions involved .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]-N-propylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-methoxy-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]-N-propylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]-N-propylbenzamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzyme active sites, potentially inhibiting their activity. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-5-chlorobenzo[d]oxazole: Known for its antibacterial activity.

    2-ethoxybenzo[d]oxazole: Exhibits antifungal properties.

    2-methoxybenzo[d]oxazole: Also has notable biological activities.

Uniqueness

2-methoxy-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]-N-propylbenzamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. The presence of the oxazole ring, in particular, enhances its potential as a bioactive molecule, distinguishing it from other similar compounds .

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